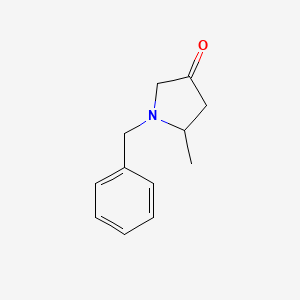

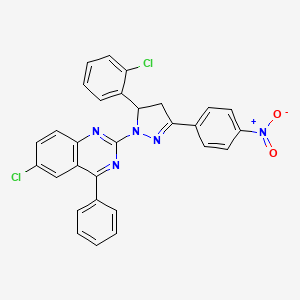

![molecular formula C9H12N4O2S B2375838 2-(3-メチル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-6-イル)酢酸エチル CAS No. 571917-31-2](/img/structure/B2375838.png)

2-(3-メチル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-6-イル)酢酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-methyl isoxazole-3-carboxylic acid and thiocarbohydrazide as starting materials . The intermediate formed from these reactants can then be further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the final product .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, such as the compound , is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .

Chemical Reactions Analysis

The chemical reactions involving these compounds often result in moderate to excellent yields . The utilization of the rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to lock the (Z, E)-butadiene linker of vinylogous CA-4 has been shown to be an effective strategy to maintain potent antiproliferative activity .

科学的研究の応用

構造活性相関 (SAR)

これらの化合物の構造活性相関を理解することは、創薬にとって非常に重要です。研究者は、特定の修飾が生物活性にどのように影響するかを調べ、合理的な創薬を導きます。

要約すると、2-(3-メチル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-6-イル)酢酸エチルは、癌治療から抗菌剤まで、さまざまな分野で計り知れない可能性を秘めています。その多機能性は、創薬および開発のための研究の興味深い分野となっています。🌟

詳細については、以下の研究論文を参照してください。

- Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold .

- Other relevant studies are also available .

将来の方向性

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate”, have profound importance in drug design, discovery, and development . Researchers are focusing on the structure–activity relationship of these biologically important compounds for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

作用機序

Target of Action

The compound ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and cell proliferation .

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target enzymes due to its ability to accept and donate hydrogen bonds . This allows the compound to bind to the active sites of these enzymes, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR, two key targets in cancer therapy .

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . The inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission . The inhibition of PARP-1 and EGFR can disrupt DNA repair and cell proliferation, leading to cell death in cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action can vary depending on the specific target and biological context. For example, in the context of cancer therapy, the compound has been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to donate and accept hydrogen bonds, thereby influencing its interaction with target enzymes . Additionally, the presence of other molecules in the environment can also affect the compound’s action, as they can compete with the compound for binding to the same target

特性

IUPAC Name |

ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLARKVVRRYJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

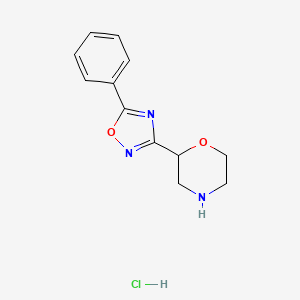

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

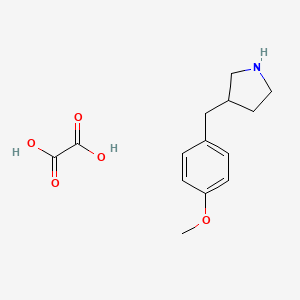

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)

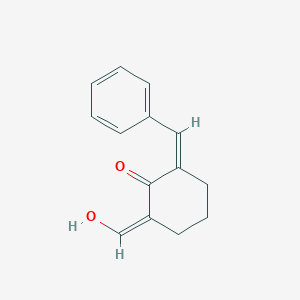

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)

![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)